Oxathiaphospholane is a five-membered heterocyclic compound featuring both sulfur and phosphorus atoms, which plays a significant role in organic synthesis, particularly in the field of nucleic acid chemistry. This compound is recognized for its ability to facilitate the synthesis of various phosphorothioate and phosphoroselenoate derivatives, which are crucial for developing therapeutic oligonucleotides. Oxathiaphospholane is classified within the broader category of organophosphorus compounds and is particularly noted for its stereochemical properties, allowing for the creation of stereodefined phosphorothioate analogs.
Oxathiaphospholane can be derived from various synthetic routes that involve phosphorus-containing reagents and sulfur sources. It is classified as a heterocyclic compound due to its ring structure that includes non-carbon atoms (sulfur and phosphorus). The compound has been extensively studied for its potential applications in medicinal chemistry, especially in synthesizing modified nucleotides that enhance the efficacy of antisense oligonucleotides.
The synthesis of oxathiaphospholane typically involves the reaction of phosphorus oxychloride with thiols in the presence of a base. The extended method for synthesizing oxathiaphospholanes has been developed to improve the efficiency and yield of stereodefined phosphorothioate analogs. A modified version of this method allows for better control over the stereochemistry of the resulting compounds, which is essential for their biological activity.
The molecular structure of oxathiaphospholane consists of a five-membered ring containing one sulfur atom and one phosphorus atom, with two oxygen atoms incorporated into the ring structure. The general formula can be represented as , where and depend on the specific substituents attached to the ring.
Oxathiaphospholane undergoes several chemical reactions that are pivotal in organic synthesis:
The mechanism by which oxathiaphospholane facilitates nucleic acid synthesis involves:
Oxathiaphospholane has several significant applications in scientific research:
Early organophosphorus chemistry was dominated by P(III) reagent systems due to their superior reactivity in phosphite triester formation – the cornerstone of modern oligonucleotide synthesis. However, these approaches faced intrinsic limitations in stereochemical control at phosphorus centers, particularly for phosphorothioate linkages where sulfur substitution creates a stereogenic center. The field required innovative strategies that could bypass the inherent diastereomerism problem while maintaining synthetic efficiency [3].
The breakthrough came with Stec and colleagues' pioneering work on P(V)-based oxathiaphospholane heterocycles in the 1990s. These stable, crystalline compounds represented a radical departure from P(III) chemistry. Their design leveraged the ring strain of the oxathiaphospholane skeleton to enable controlled nucleophilic ring-opening reactions. When a nucleoside attacked the phosphorus center, it triggered a self-immolation process that delivered the desired P(V) linkage while releasing a thiirane byproduct. This elegant mechanism provided the first practical route to stereodefined phosphorothioates without requiring post-synthetic resolutions [3] [1].
Despite this conceptual advance, first-generation oxathiaphospholane reagents suffered from suboptimal coupling efficiencies (92-94%) and required non-stereoselective monomer synthesis followed by laborious resolution. These limitations restricted oligonucleotide synthesis to approximately 15 nucleotides – insufficient for therapeutic applications. The subsequent decade witnessed systematic refinements focusing on backbone rigidity, leaving group optimization, and chiral auxiliary design to enhance both stereoselectivity and coupling efficiency. These efforts transformed oxathiaphospholanes from chemical curiosities into practical tools for phosphorus-chiral biomolecule synthesis [3].
Table 1: Evolution of Oxathiaphospholane Methodologies in Phosphorus Chemistry
Development Phase | Key Innovation | Limitation Addressed | Representative Reagents |
---|---|---|---|
Initial Concept (1990s) | P(V) heterocyclic design | P(III) oxidation requirement | Oxathiaphospholane chlorides |
Stereochemical Control (2000s) | Chiral auxiliary integration | Diastereomeric mixtures | Diastereomerically pure oxazaphospholidines |
Scalable Systems (2010s) | Limonene-derived backbones | Cost and complexity | ψ reagents (+)-ψ and (-)-ψ |
Diverse Applications (2020s) | Soluble supports & LPOS | Solid-phase limitations | MIP-protected P(V)-building blocks |
The therapeutic significance of phosphorothioate oligonucleotides like SPINRAZA® (nusinersen) intensified demand for stereocontrolled synthesis. Traditional P(III) approaches generated these therapeutics as diastereomeric mixtures – for a 20-mer oligonucleotide with 19 PS linkages, this translates to over 500,000 possible stereoisomers with potentially distinct biological activities. Oxathiaphospholane chemistry offered a solution through reagent-controlled diastereoselection during internucleotide bond formation [1] [3].
A transformative advancement arrived in 2018 with the introduction of limonene-derived oxathiaphospholane sulfide reagents (designated ψ reagents). These P(V) compounds incorporated a terpene chiral auxiliary derived from inexpensive limonene, a common food additive. The ψ system featured a rigid OTP sulfide core with a perfluorinated thiophenol leaving group, striking an optimal balance between stability and reactivity. The synthetic protocol was remarkably straightforward: nucleoside loading occurred in 30 minutes at ambient temperature using only DBU as an activator, yielding crystalline OTP-adducts in 76-96% yield with complete stereocontrol. Subsequent coupling under identical conditions delivered dinucleotides as single diastereoisomers in 70-91% yield [1].
The stereochemical outcome was predictably dictated by reagent selection: (+)-ψ produced (S)-loaded/(R)-coupled products, while (-)-ψ yielded the opposite configuration. This reagent control enabled synthesis of all 16 possible dimeric combinations of native deoxynucleosides (A, T, G, C) with uniform efficiency regardless of nucleobase identity. Furthermore, the platform demonstrated exceptional versatility through its application in liquid-phase oligonucleotide synthesis (LPOS) using soluble supports. Researchers employed 5′-O-(2-methoxyisopropyl) (MIP)-protected oxathiaphospholane sulfides in a synthesis cycle featuring coupling under basic conditions followed by acid-catalyzed deacetalization, with ammonolysis delivering nearly homogeneous Rp or Sp phosphorothioate diastereomers in approximately 80% yield per synthesis cycle [2] [1].
Table 2: Performance of Modern Oxathiaphospholane Reagent Systems in Oligonucleotide Synthesis
Reagent System | Stereochemical Control | Coupling Efficiency | Key Application | Scale Demonstrated |
---|---|---|---|---|
ψ Reagents | Complete (reagent-controlled) | 70-91% (dinucleotide) | ASOs, CDNs | Multigram |
MIP-Protected P(V)-Building Blocks | Near homogeneity | ~80%/cycle | LPOS of di-, tri-, tetranucleotides | Research scale |
Bicyclic Oxazaphospholidines | Stereospecific coupling | >99% (P(III) based) | SPOS (comparative) | Process scale |
Oxathiaphospholane Chlorides | Requires resolution | 92-94% | Short oligonucleotides (<15mer) | Laboratory scale |
Beyond oligonucleotides, oxathiaphospholane chemistry has revolutionized the synthesis of modified nucleoside polyphosphates – crucial signaling molecules and enzyme substrates. Cyclic dinucleotides (CDNs) like cyclic di-GMP and cyclic GMP-AMP activate the STING pathway with therapeutic potential in oncology and virology. Traditional CDN synthesis required nine steps from protected nucleosides, yielding complex diastereomeric mixtures due to uncontrolled stereochemistry at phosphorus. Oxathiaphospholane reagents enabled a dramatic simplification: stereopure CDNs could be prepared in just 4-5 steps with overall yields around 14% via stepwise macrocycle formation [1] [3].
For nucleoside 5'-(α-P-thio)triphosphates (NTPαS), Misiura and colleagues developed an efficient oxathiaphospholane protocol in 2005. Protected nucleosides reacted with 2-chloro-1,3,2-oxathiophospholane and elemental sulfur to yield oxathiaphospholane derivatives as approximately 1:1 diastereomeric mixtures. Subsequent reaction with tributylammonium pyrophosphate in the presence of DBU delivered protected NTPαS in 58-78% yield. This approach was particularly valuable for introducing α-thio modifications in ribo- and deoxyribonucleosides (A, C, G, T/U) and later adapted for selenium incorporation at phosphorus [4].
The methodology proved versatile for synthesizing challenging therapeutic nucleoside analogs. Gemcitabine 5'-triphosphate – the active metabolite of the anticancer drug gemcitabine – was efficiently prepared through an oxathiaphospholane intermediate. The synthetic sequence began with ring-opening of 2-cyanoethoxy-2-oxo-1,3,2-oxathiaphospholane with protected gemcitabine under DBU catalysis. After transformation to gemcitabine 5'-O-phosphoramidate, reaction with pyrophosphate furnished the triphosphate in 50% yield – a significant improvement over previous routes [7].
Oxathiaphospholane chemistry has also enabled chemoselective phosphorothioylation of amino acids and peptides. Researchers achieved site-specific modification of serine, tyrosine, and cysteine residues through oxathiaphospholane ring-opening reactions, creating phosphatase-resistant phosphorothioate analogs for biochemical studies. This application demonstrates the broad utility of oxathiaphospholane reagents beyond nucleic acid chemistry, extending to peptide engineering and protein modification [3] [4].
Table 3: Applications of Oxathiaphospholane Chemistry in Nucleotide and Amino Acid Derivatives
Target Molecule Class | Oxathiaphospholane Approach | Key Advantages | Representative Yield |
---|---|---|---|
Cyclic Dinucleotides (CDNs) | Stepwise P(V)-macrocyclization | 4-5 steps from nucleoside, stereocontrol | 14% overall (CDN 21) |
Nucleoside 5′-(α-P-Thio)triphosphates | Pyrophosphate displacement | Single-pot modification, Se analog access | 58-78% (protected NTPαS) |
Gemcitabine 5′-Triphosphate | Phosphoramidate intermediate | Bypasses low-yielding routes | 50% final step |
Amino Acid Phosphorothioates | Side-chain ring opening | Chemoselectivity, stereocontrol | Not quantified |
Concluding Perspectives
Oxathiaphospholane chemistry has fundamentally transformed synthetic strategies for phosphorus-modified biomolecules. By providing a stereocontrolled P(V) platform, this technology has overcome the diastereoselectivity limitations inherent to traditional P(III) approaches. The development of limonene-derived ψ reagents represents a particularly significant advancement, enabling practical access to stereopure phosphorothioate oligonucleotides, cyclic dinucleotides, and nucleoside triphosphate analogs. As research continues, oxathiaphospholane methodologies will likely expand into new domains of chemical biology and therapeutic development, particularly for stereosensitive nucleic acid therapeutics. The trajectory of this chemistry exemplifies how innovative reagent design can overcome longstanding synthetic challenges in biomolecular construction.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1